molecular formula C22H25FN2O3 B5209477 methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate

methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate

Katalognummer B5209477
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: PKUFDQQSAMGBMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate, also known as JNJ-42165279, is a novel small molecule inhibitor of the histone H3K27 demethylase enzyme JMJD3. It has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Wirkmechanismus

Methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate exerts its pharmacological effects by inhibiting the histone H3K27 demethylase enzyme JMJD3. JMJD3 is involved in the regulation of gene expression by removing the methyl group from histone H3 lysine 27 (H3K27). This demethylation leads to the activation of gene transcription. This compound inhibits the demethylation of H3K27, thereby suppressing the expression of genes involved in cancer cell growth, inflammation, and autoimmunity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB and MAPK signaling pathways. In addition, this compound suppresses the differentiation of Th17 cells, which are involved in the pathogenesis of autoimmune disorders.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for JMJD3, which minimizes off-target effects. It also exhibits good pharmacokinetic properties, including high oral bioavailability and long half-life. However, this compound has some limitations for lab experiments. It is relatively expensive compared to other small molecule inhibitors. It also requires specialized equipment and expertise for its synthesis and characterization.

Zukünftige Richtungen

Methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate has several potential future directions for research. It can be further optimized for its pharmacological properties, such as selectivity, potency, and solubility. It can also be tested in preclinical and clinical studies for its efficacy and safety in the treatment of various diseases. In addition, this compound can be used as a tool compound to study the role of JMJD3 in gene regulation and disease pathogenesis. Finally, this compound can be used in combination with other therapeutic agents to enhance their efficacy and reduce their side effects.
Conclusion:
In conclusion, this compound is a novel small molecule inhibitor of the histone H3K27 demethylase enzyme JMJD3. It has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully explore the potential of this compound as a therapeutic agent.

Synthesemethoden

The synthesis of methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate involves several steps, including the preparation of 4-(aminomethyl)benzoic acid, N-methylation, and coupling with 1-(2-fluorobenzyl)-3-piperidinylamine. The final product is obtained through the carbonylation of the amine group with methyl 4-carboxybenzoate. The synthesis of this compound has been described in detail in a patent application by Janssen Pharmaceutica.

Wissenschaftliche Forschungsanwendungen

Methyl 4-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]carbonyl}benzoate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages and microglia. In addition, this compound has been found to ameliorate the symptoms of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

IUPAC Name

methyl 4-[[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-methylcarbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-24(21(26)16-9-11-17(12-10-16)22(27)28-2)19-7-5-13-25(15-19)14-18-6-3-4-8-20(18)23/h3-4,6,8-12,19H,5,7,13-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUFDQQSAMGBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.